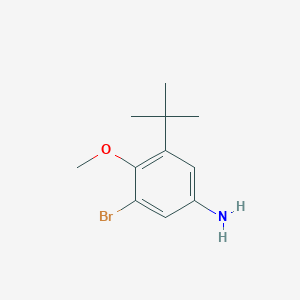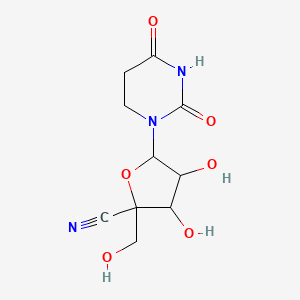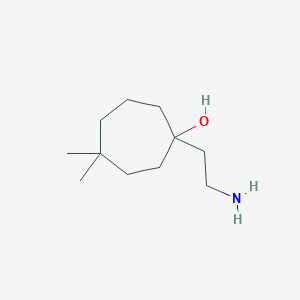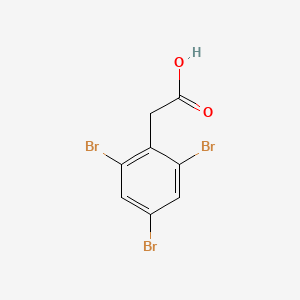
2-(2,4,6-Tribromophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromophenylacetic acid is an organic compound characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenylacetic acid typically involves the bromination of phenylacetic acid. The process begins with the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of 2,4,6-tribromophenylacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tribromophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated benzoic acids.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Brominated benzoic acids.
Reduction: Less brominated phenylacetic acids.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-tribromophenylacetic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The acetic acid moiety can interact with biological molecules, potentially leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromophenol: Similar in structure but lacks the acetic acid moiety.
2,4-Dibromophenylacetic acid: Contains two bromine atoms instead of three.
2,4,6-Trichlorophenylacetic acid: Contains chlorine atoms instead of bromine.
Uniqueness: 2,4,6-Tribromophenylacetic acid is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the phenyl ring with the acetic acid moiety further enhances its versatility in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
58380-13-5 |
|---|---|
Molekularformel |
C8H5Br3O2 |
Molekulargewicht |
372.84 g/mol |
IUPAC-Name |
2-(2,4,6-tribromophenyl)acetic acid |
InChI |
InChI=1S/C8H5Br3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
UVEAAZLVQZJOIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)CC(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


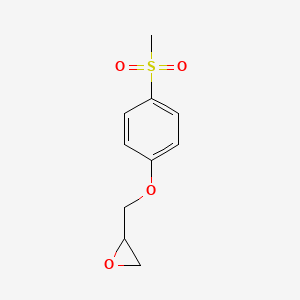
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)


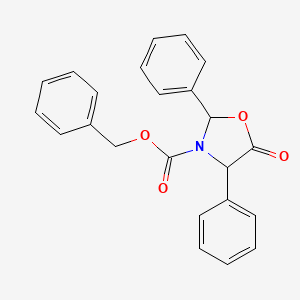
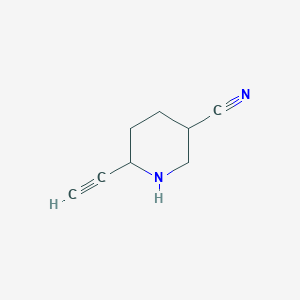
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
